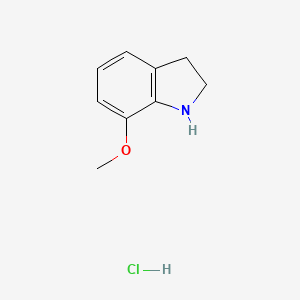

7-Methoxyindoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methoxyindoline hydrochloride is a chemical compound with the formula C9H12ClNO . It is a solid substance stored at room temperature in an inert atmosphere . It has a molecular weight of 185.65 .

Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature in an inert atmosphere . It has a molecular weight of 185.65 . It has a high GI absorption and is BBB permeant . It is not a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor . Its Log Po/w (iLOGP) is 0.0 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis of 4-(2-aminoethyl)indoles : 7-Methoxyindoline hydrochloride is a key intermediate in the synthesis of 4-(2-aminoethyl)indoles, achieved through the Claisen ortho-amide rearrangement (Kawasaki, Ohtsuka, & Sakamoto, 1990).

- Photocleavage Studies : Research on 1-acyl-7-nitroindolines, which are structurally similar to this compound, has demonstrated their utility as photolabile precursors for carboxylic acids. Electron-donating substituents like methoxy groups have been found to enhance photolysis efficiency (Papageorgiou & Corrie, 2000).

Biological and Pharmacological Research

- Neuropharmacology : A study on 5-hydroxyindole, which shares a similar indole core structure with 7-methoxyindoline, revealed its potential in potentiating human alpha 7 nicotinic receptor-mediated responses and enhancing acetylcholine-induced glutamate release in rat cerebellar slices (Zwart et al., 2002).

- Antitumor Activity : Methoxy-indolo[2,1‐a]isoquinolines, which are structurally related to 7-methoxyindoline, have been synthesized and shown to exhibit cytostatic activity in vitro, indicating the potential of methoxy-substituted indolines in cancer research (Ambros, Angerer, & Wiegrebe, 1988).

- Acetylcholinesterase Inhibition : Research on 7-methoxytacrine, a compound related to 7-methoxyindoline, has demonstrated its effects on different molecular forms of acetylcholinesterase, which is relevant in the context of neurodegenerative disorders like Alzheimer's disease (Bajgar, Bisso, & Michalek, 1995).

Material Science and Photophysics

- Proton Transfer Dynamics : Studies on compounds like 7-hydroxyquinoline, which is structurally akin to 7-methoxyindoline, have provided insights into excited-state proton transfer dynamics, relevant for understanding photochemical processes in material science (Hoffmann et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

7-methoxy-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-11-8-4-2-3-7-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHRLXSISYODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2433691.png)

![8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2433695.png)

![2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2433696.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2433704.png)